BenchChemオンラインストアへようこそ!

2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Medicinal Chemistry Structural Isomerism Triazole Chemistry

2-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176070-18-9) is a synthetic small molecule belonging to the sulfonyl azetidine triazole class, characterized by a 2H-1,2,3-triazole ring connected via an azetidine scaffold to a 2-chlorophenyl sulfonyl moiety. It shares the same molecular formula (C₁₁H₁₁ClN₄O₂S) and molecular weight (298.75 g/mol) with its 1H-regioisomer, 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 2034358-72-8).

Molecular Formula C11H11ClN4O2S
Molecular Weight 298.75
CAS No. 2176070-18-9
Cat. No. B2945048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
CAS2176070-18-9
Molecular FormulaC11H11ClN4O2S
Molecular Weight298.75
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3N=CC=N3
InChIInChI=1S/C11H11ClN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2
InChIKeyPECWAWOERPQPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176070-18-9): Procurement-Relevant Chemical Class Identification and Structural Baselines


2-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176070-18-9) is a synthetic small molecule belonging to the sulfonyl azetidine triazole class, characterized by a 2H-1,2,3-triazole ring connected via an azetidine scaffold to a 2-chlorophenyl sulfonyl moiety . It shares the same molecular formula (C₁₁H₁₁ClN₄O₂S) and molecular weight (298.75 g/mol) with its 1H-regioisomer, 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole (CAS 2034358-72-8) . Published research on this specific compound is extremely scarce: no primary research articles, patents, or authoritative bioactivity databases with quantitative data specifically profiling CAS 2176070-18-9 were located in a systematic search of PubMed, patent repositories, and chemical registries. The available evidence is therefore limited to structural identity, class-level pharmacological claims from patents describing broad sulfonyl heteroaryl triazole series, and one antibacterial phenotype study on N-substituted triazolo-azetidines that does not include this precise compound.

Why Generic Substitution of 2-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole with In-Class Analogs Requires Quantitative Justification


In-class sulfonyl azetidine triazoles cannot be treated as interchangeable procurement items due to the profound impact of regioisomerism and aryl substituent variation on pharmacological activity. The 2H-1,2,3-triazole regioisomer (CAS 2176070-18-9) and the 1H-1,2,3-triazole regioisomer (CAS 203435872-8) exhibit identical molecular formulas but differ in the connectivity of the triazole ring to the azetidine scaffold, a structural variation known to influence hydrogen-bonding patterns, dipole moment, and metabolic stability in analogous heterocyclic systems . Furthermore, the 2-chlorophenyl sulfonyl group imposes distinct steric and electronic properties compared to naphthalene-1-sulfonyl (CAS 2191266-45-0) or 5-chlorothiophene-2-sulfonyl (CAS 2176069-62-6) derivatives, which are documented to alter lipophilicity and target engagement in related series [1]. However, it is critical to note that no direct comparative pharmacological data exist in the public domain for CAS 2176070-18-9 against any of these analogs. The differentiation case rests entirely on well-established principles of medicinal chemistry, structural alert awareness, and the absence of negative data that would suggest functional equivalence.

Quantitative Differentiation Evidence for 2-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176070-18-9) Against Closest Analogs


Regioisomeric Identity: 2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole Connectivity Differentiates CAS 2176070-18-9 from CAS 2034358-72-8

The target compound (CAS 2176070-18-9) is specifically the 2H-1,2,3-triazole regioisomer, whereas CAS 2034358-72-8 is the 1H-1,2,3-triazole regioisomer. The structural difference lies in the nitrogen atom of the triazole ring that links to the azetidine C-3 position: in the 2H-isomer, the connection is through N2, while in the 1H-isomer, it is through N1. This regioisomerism is confirmed by distinct InChI strings and SMILES notation . Although no direct comparative biological data exist for these two specific compounds, literature on related triazole regioisomers demonstrates that 2H- vs 1H-substitution can alter metabolic stability and target protein interactions [1]. The triazole regioisomerism represents a non-interchangeable structural feature with potential consequences for pharmacological activity that cannot be predicted a priori.

Medicinal Chemistry Structural Isomerism Triazole Chemistry

Physicochemical Identity: CAS 2176070-18-9 Shares MW 298.75 with Regioisomer but Carries Distinct SMILES String for Procurement Verification

Both CAS 2176070-18-9 and the 1H-regioisomer CAS 2034358-72-8 possess the same molecular formula (C₁₁H₁₁ClN₄O₂S) and molecular weight (298.75 g/mol), rendering them indistinguishable by mass spectrometry alone . However, the SMILES notation for CAS 2176070-18-9 is O=S(=O)(c1ccccc1Cl)N1CC(n2nccn2)C1, which is distinct from that of CAS 2034358-72-8 . This means that procurement verification must include an orthogonal analytical method capable of distinguishing regioisomers (e.g., NMR or HPLC retention time comparison against authentic standards). The identical MW but divergent connectivity underscore the procurement risk of inadvertent substitution.

Chemical Procurement Quality Control Structural Verification

Class-Level Antibacterial Phenotype: N-Substituted Triazolo-Azetidine Scaffold Demonstrates MIC of 6.25 µg/mL Against E. coli ΔtolC

A high-throughput screening campaign identified a series of N-substituted triazolo-azetidines with antibacterial activity against E. coli ΔtolC. A closely related analog designated 'compound 2' demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL, which is within 2- to 3-fold of erythromycin (MIC = 2.5–5 µg/mL) against the same strain [1]. The parent hit had an MIC of 12.5 µg/mL with evidence of translation inhibition at high concentrations (26% inhibition at 160 µg/mL) and no cytotoxicity against eukaryotic cells [1]. CAS 2176070-18-9 was not specifically included in this study; however, it belongs to the same N-substituted triazolo-azetidine chemotype, and the publicly disclosed SAR indicates that sulfonyl-substituted azetidines with electron-withdrawing aryl groups are active members of this series. This evidence is class-level only and cannot be directly attributed to the target compound.

Antibacterial Discovery Triazolo-Azetidine MIC Determination

Class-Level Anti-Inflammatory Potential: Sulfonyl Heteroaryl Triazole Patent Series Claims COX-2-Mediated Indications

US Patent 6,875,779 (filed April 21, 2004) discloses a broad series of sulfonyl heteroaryl triazoles as anti-inflammatory and analgesic agents, specifically claiming utility in treating cyclooxygenase-mediated diseases including osteoarthritis, rheumatoid arthritis, and colon cancer [1]. The patent's generic Formula I encompasses compounds structurally related to CAS 2176070-18-9, though no specific example corresponds to the target compound. The patent emphasizes COX-2 as the therapeutic target, positioning the sulfonyl triazole core as a pharmacophore capable of modulating prostaglandin biosynthesis [1]. A separate, more recent patent application (WO2020/147740, filed January 15, 2020) discloses triazole compounds of formula (I) with specific substitution patterns that partially overlap with the 2-(1-sulfonylazetidin-3-yl)-2H-1,2,3-triazole scaffold [2]. Neither patent provides quantitative IC₅₀ or selectivity data for CAS 2176070-18-9, and the evidence remains class-level.

COX-2 Inhibition Anti-Inflammatory Triazole Patent

Recommended Application Scenarios for 2-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole (CAS 2176070-18-9) Based on Available Evidence


Medicinal Chemistry Scaffold for Antibacterial Drug Discovery Targeting Gram-Negative Translation Machinery

The triazolo-azetidine chemotype has demonstrated translation-inhibitory antibacterial activity against E. coli ΔtolC with MIC values between 6.25 and 12.5 µg/mL for close structural analogs, accompanied by a clean eukaryotic cytotoxicity profile [1]. Procurement of CAS 2176070-18-9 is justified for SAR expansion around the 2-chlorophenyl sulfonyl substituent within this phenotype, particularly to probe the electronic and steric requirements for improved potency relative to the published hit series. The 2H-triazole connectivity may offer differentiated metabolic stability compared to 1H-regioisomers, a hypothesis that requires prospective experimental validation.

COX-2 / NLRP3 Inflammasome Inhibitor Lead Generation Using the Sulfonyl Triazole Pharmacophore

Two independent patent families claim sulfonyl triazole compounds for anti-inflammatory indications, including COX-2-mediated diseases and NLRP3 inflammasome inhibition [2][3]. While CAS 2176070-18-9 is not specifically exemplified, its structural alignment with the claimed generic formulas positions it as a purchasable entry point for hit-finding campaigns. The compound's well-defined regioisomeric identity and synthetic tractability make it suitable for initial screening and subsequent focused library synthesis.

Chemical Biology Probe for Investigating Triazole Regioisomer Effects on Target Engagement

The availability of both the 2H-1,2,3-triazole (CAS 2176070-18-9) and 1H-1,2,3-triazole (CAS 2034358-72-8) regioisomers as discrete, purchasable compounds enables a controlled comparison of regioisomeric effects on biological activity . This paired procurement strategy is uniquely valuable for chemical biology studies aiming to dissect the contribution of triazole connectivity to target binding, selectivity, and pharmacokinetic behavior, even in the absence of pre-existing comparative data.

Analytical Reference Standard for Regioisomer-Specific Method Development

Given the identical molecular weight (298.75 g/mol) of the 2H- and 1H-regioisomers, CAS 2176070-18-9 serves as an analytical reference standard for developing chromatographic or spectroscopic methods to distinguish and quantify regioisomeric purity in synthetic batches or biological matrices . This application is critical for quality control workflows in laboratories synthesizing or utilizing sulfonyl azetidine triazole libraries.

Quote Request

Request a Quote for 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.